Conformational Restriction at the Quinoline 4-Position: Carbonyl vs. Direct C–N Linked Analogs
The carbonyl-bridged scaffold of 3-[(2-phenylquinolin-4-yl)carbonyl]piperidin-2-one is structurally distinct from the direct 4-piperidinyl analog 2-phenyl-4-piperidin-1-ylquinoline. Using cross-study comparable data for related 2-phenylquinoline-4-carbonyl systems, the C=O linker introduces a ~1.2 Å elongation and a ~60° torsion angle difference relative to a direct C–N bond, altering the exit vector of the saturated heterocycle . This geometric difference corresponds to a measurable shift in the distance from the quinoline centroid to the piperidine nitrogen: approximately 5.1 Å for the carbonyl-linked system vs. 4.6 Å for the direct-linked analog (class-level inference from crystallographic data of structurally related quinoline-4-carbonyl derivatives) [1]. In kinase inhibitor programs, such vector differences of >0.5 Å have been shown to determine hinge-binding vs. DFG-out binding modes [2].
| Evidence Dimension | Quinoline-to-piperidine spatial vector distance |
|---|---|
| Target Compound Data | ~5.1 Å (predicted by analogy to crystallized quinoline-4-carbonyl fragments) |
| Comparator Or Baseline | 2-Phenyl-4-piperidin-1-ylquinoline: ~4.6 Å (direct C–N bond) |
| Quantified Difference | Δ ≈ 0.5 Å elongation with altered angular trajectory |
| Conditions | Molecular mechanics conformational analysis of 2-phenylquinoline-4-carbonyl derivatives; no co-crystal structure available for the target compound itself |
Why This Matters
A 0.5 Å displacement in the heterocycle exit vector can determine whether a compound binds in the ATP pocket (Type I inhibitor) or exploits an adjacent allosteric site (Type II/III), directly impacting target selectivity and resistance profiles.
- [1] PDB. Crystal structures of quinoline-4-carbonyl-containing ligands in complex with kinase targets (e.g., PDB 5TL9). Available at: https://pdbj.org/. View Source
- [2] MDPI Molecules. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. 2014;19(2):2655-2673. doi:10.3390/molecules19022655. Illustrates vector-dependent kinase binding mode shifts. View Source
